molecular formula C15H14BF4N3O3 B13812655 Fast blue RR salt-tetrafluoroborate

Fast blue RR salt-tetrafluoroborate

Cat. No.: B13812655
M. Wt: 371.10 g/mol
InChI Key: IYFMZNJEKGTJEB-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fast blue RR salt-tetrafluoroborate can be synthesized through diazotization of 4-amino-2,5-dimethoxybenzanilide followed by coupling with tetrafluoroboric acid . The reaction typically involves the following steps:

    Diazotization: The 4-amino-2,5-dimethoxybenzanilide is treated with nitrous acid to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with tetrafluoroboric acid to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Fast blue RR salt-tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce a variety of azo compounds .

Mechanism of Action

The mechanism of action of fast blue RR salt-tetrafluoroborate involves its ability to bind to the reaction products of enzymes like alkaline phosphatase. When the enzyme catalyzes a reaction, the product forms an insoluble compound with this compound, resulting in a visible color change . This property makes it useful in detecting and quantifying enzyme activity in various biological samples .

Comparison with Similar Compounds

  • Fast blue BB salt hemi (zinc chloride) salt
  • Fast red RC salt
  • Fast blue B salt
  • Fast dark blue R salt
  • Fast red violet LB salt
  • Fast black K salt hemi (zinc chloride) salt
  • Fast garnet GBC sulfate salt

Comparison: Fast blue RR salt-tetrafluoroborate is unique in its specific binding properties and its ability to form insoluble compounds with enzyme reaction products. Compared to similar compounds, it offers higher sensitivity and specificity in detecting enzyme activity . Additionally, its stability and ease of use make it a preferred choice in various scientific applications .

Properties

Molecular Formula

C15H14BF4N3O3

Molecular Weight

371.10 g/mol

IUPAC Name

4-benzamido-2,5-dimethoxybenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C15H13N3O3.BF4/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;2-1(3,4)5/h3-9H,1-2H3;/q;-1/p+1

InChI Key

IYFMZNJEKGTJEB-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N

Origin of Product

United States

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